Tri-n-butyltin deuteride
Overview
Description
Tri-n-butyltin deuteride is an organotin compound with the molecular formula C₁₂H₂₇DSn. It is a colorless to pale yellow liquid that is sensitive to air and moisture. This compound is primarily used in organic synthesis as a reagent for radical reactions and dehalogenation processes .
Scientific Research Applications
Tri-n-butyltin deuteride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Tri-n-butyltin deuteride is primarily used in organic synthesis . Its main targets are C-X bonds (where X can be a halide, OH, S, Se, NH2, NO2, COOH), C=C bonds , C≡C bonds , and C=Y groups (where Y can be O, S, N) .
Mode of Action
This compound interacts with its targets through a radical chain reaction . It initiates a chain reaction by homolytically cleaving a tin–hydrogen bond . This reaction generates intermediate carbon-centered radicals, which are then used for intra- or intermolecular C-C coupling .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of C-X bonds to C-H bonds, addition to C=C, C≡C, C=Y groups, and the use of intermediate carbon-centered radicals for intra- or intermolecular C-C coupling . These reactions occur mostly regio- and stereoselectively .
Result of Action
The result of this compound’s action is the formation of new compounds through the selective transformation of C-X bonds to C-H bonds, addition to C=C, C≡C, C=Y groups, and intra- or intermolecular C-C coupling . For example, it can cause dehalogenation of a D-glucopyranosyl bromide .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, sonochemically initiated reactions can be conducted in solutions for which the temperature outside the sonochemical cavities is well below the 80-110°C that is typical for many radical reactions . This suggests that the compound’s action, efficacy, and stability can be manipulated by controlling the reaction environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tri-n-butyltin deuteride is involved in various biochemical reactions. It is known to interact with enzymes and proteins, particularly in the context of marine fauna and flora . For instance, fish and crustaceans have an active cytochrome P-450 dependent monooxygenase system that oxidizes this compound to a series of hydroxylated derivatives .
Cellular Effects
The cellular effects of this compound are primarily observed in its cytological impact. In a study involving the Chinese rare minnow (Gobiocypris rarus), exposure to this compound resulted in observable changes in hepatosomatic index and gonad somatic index, indicating adverse effects on the fish .
Molecular Mechanism
The molecular mechanism of this compound involves the transformation of C-X (X=halide, OH, S, Se, NH2, NO2, COOH) to C-H bonds, addition to C=C, C≡C, C=Y ( Y = O, S, N) groups, and the use of intermediate carbon-centered radicals for intra- or intermolecular C-C coupling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study involving the Chinese rare minnow, the contamination of this compound in muscle tissue increased with both the exposure levels and exposure time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, Bis (tri-n-butyltin)oxide (TBTO) has been shown to be immunotoxic in rodents, resulting in decreased resistance to infections. The no-effect level assessed by estimating effects on host resistance in rats has been found to lie between 0.5 and 5.0 mg TBTO/kg food (0.025 and 0.25 mg/kg body weight) .
Metabolic Pathways
This compound is involved in various metabolic pathways. In marine fauna and flora, it is metabolized by an active cytochrome P-450 dependent monooxygenase system that oxidizes this compound to a series of hydroxylated derivatives .
Transport and Distribution
It is known that this compound is soluble in water , which may facilitate its distribution within aqueous cellular environments.
Preparation Methods
Tri-n-butyltin deuteride can be synthesized through several methods. One common method involves the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method includes the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Tri-n-butyltin deuteride undergoes various types of chemical reactions, including:
Reduction: It is commonly used to reduce organic halides to hydrocarbons through a radical chain mechanism.
Dehalogenation: This compound is effective in replacing halogen atoms with hydrogen or deuterium atoms.
Addition Reactions: It can add to carbon-carbon double and triple bonds, as well as carbonyl and other carbon-heteroatom double bonds.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator . The major products formed from these reactions are typically hydrocarbons or deuterated compounds.
Comparison with Similar Compounds
Tri-n-butyltin deuteride is similar to other organotin compounds such as:
Tri-n-butyltin hydride: Used in similar radical reactions and dehalogenation processes.
Tri-n-butyltin chloride: Used as a precursor in the synthesis of this compound.
Tri-n-butyltin acetate: Known for its effects on embryonic and fetal development in animal studies.
What sets this compound apart is its use of deuterium, which can be valuable in studies involving isotopic labeling and tracing.
Properties
IUPAC Name |
tributyl(deuterio)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVGMSCBYYSLD-RCUQKECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SnH](CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369858 | |
Record name | Tri-n-butyltin deuteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-99-0 | |
Record name | Tri-n-butyltin deuteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylstannane-D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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